

Structure-Activity Relationship (SAR) of 2-Thiopyrimidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2-Isothiocyantopyrimidine

Cat. No.: B15334397

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The following guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-thiopyrimidine analogs, serving as close surrogates for **2-isothiocyantopyrimidine** derivatives. The inherent reactivity of the isothiocyanate group often involves its conversion from or interaction with a thione or thiol precursor, making the SAR of 2-thiopyrimidines highly relevant. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of the current understanding of how structural modifications to the 2-thiopyrimidine scaffold influence their biological activity.

Data Presentation: Comparative Biological Activities

The biological activities of various 2-thiopyrimidine analogs are summarized below, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory properties. The data has been compiled from multiple studies to facilitate a clear comparison of the effects of different substituents on the pyrimidine core.

Anticancer Activity of 2-Thiopyrimidine Analogs

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various 2-thiopyrimidine derivatives against a panel of human cancer cell lines.

Compound ID	R1	R2	R3	Cancer Cell Line	IC50 (μM)	Reference
1a	4-Cl-Ph	H	H	K-562 (Leukemia)	>10	[1]
1b	4-OCH3-Ph	H	H	K-562 (Leukemia)	5.21	[1]
1c	4-N(CH3)2-Ph	H	H	K-562 (Leukemia)	3.56	[1]
2a	4-Cl-Ph	H	H	MCF-7 (Breast)	1.37	[1]
2b	4-OCH3-Ph	H	H	MCF-7 (Breast)	>10	[1]
2c	4-N(CH3)2-Ph	H	H	MCF-7 (Breast)	4.12	[1]
3a	4-Cl-Ph	H	H	HT-29 (Colon)	2.10	[1]
3b	4-OCH3-Ph	H	H	HT-29 (Colon)	>10	[1]
3c	4-N(CH3)2-Ph	H	H	HT-29 (Colon)	3.15	[1]
4a	-	-	-	HCT-116 (Colon)	2.80	[2]
4b	-	-	-	HepG2 (Liver)	4.10	[2]

Structure for compounds 1a-c, 2a-c, and 3a-c is a 2-thiopyrimidine/chalcone hybrid. R1 and other substituents are on the chalcone moiety. Structure for compounds 4a and 4b are thieno[2,3-d]pyrimidine derivatives.

From the data, it is evident that the nature of the substituent on the phenyl ring significantly impacts the anticancer activity. For instance, in the K-562 leukemia cell line, a dimethylamino group at the R1 position (compound 1c) results in higher potency compared to a methoxy group (compound 1b) or a chloro group (compound 1a).[1]

Anti-inflammatory and Kinase Inhibitory Activity

The inhibitory activities of 2-thiopyrimidine and related thienopyrimidine analogs against key enzymes in inflammation and cell signaling pathways are presented below.

Compound ID	Target Enzyme	IC50 (μM)	Reference
5a	COX-1	>100	[3]
5b	COX-2	0.04	[3]
6a	PI3Kδ	0.0034	[4]
7a	VEGFR-2	0.23	[2]

Compound 5b is a pyrazolo[3,4-d]pyrimidine derivative. Compound 6a is a 6-amino-5-cyano-2-thiopyrimidine derivative.[4] Compound 7a is a thieno[2,3-d]pyrimidine derivative.[2]

These findings highlight the potential of the 2-thiopyrimidine scaffold as a template for the development of potent and selective enzyme inhibitors. Notably, compound 5b shows high selectivity for COX-2 over COX-1, a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.[3] Furthermore, derivatives such as 6a and 7a demonstrate potent inhibition of protein kinases involved in cancer progression.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Culture:** Human cancer cell lines (e.g., K-562, MCF-7, HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
- **MTT Incubation:** After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 isoenzymes was evaluated using a colorimetric assay.

- **Enzyme Preparation:** Ovine COX-1 and human recombinant COX-2 enzymes were used.
- **Reaction Mixture:** The reaction mixture contained Tris-HCl buffer (100 mM, pH 8.0), hematin, and the respective enzyme.
- **Compound Incubation:** The test compounds, dissolved in DMSO, were pre-incubated with the enzyme for 15 minutes at 25°C.

- **Initiation of Reaction:** The reaction was initiated by the addition of arachidonic acid as the substrate.
- **Peroxidase Activity Measurement:** The peroxidase activity of COX was determined by monitoring the initial rate of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation to its colored product at 610 nm.
- **IC50 Determination:** The IC50 values were calculated from the concentration-inhibition response curves.

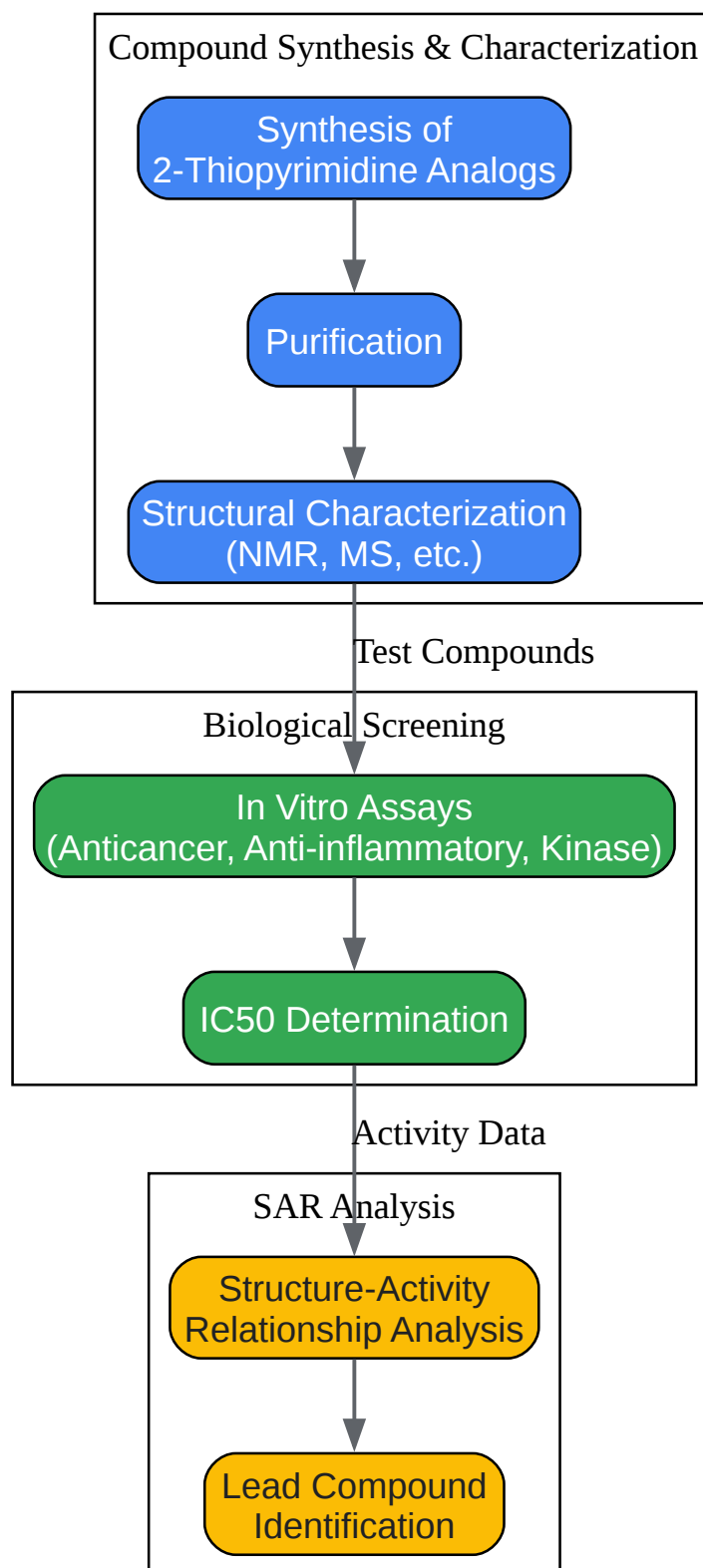
In Vitro Protein Kinase Inhibition Assay

The inhibitory activity of the compounds against specific protein kinases (e.g., PI3K δ , VEGFR-2) was determined using a radiometric or fluorescence-based assay.[5]

- **Assay Buffer:** A suitable kinase assay buffer containing ATP and the specific substrate for the kinase was prepared.
- **Compound and Enzyme Incubation:** The test compounds were incubated with the purified kinase enzyme in the assay buffer.
- **Reaction Initiation:** The kinase reaction was initiated by the addition of [γ -33P]ATP or a fluorescently labeled ATP analog.
- **Reaction Termination:** The reaction was allowed to proceed for a specific time at 30°C and then terminated by the addition of a stop solution (e.g., phosphoric acid).[5]
- **Detection of Phosphorylation:**
 - **Radiometric Assay:** The phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was measured using a scintillation counter.[5]
 - **Fluorescence-based Assay:** The change in fluorescence intensity or polarization due to substrate phosphorylation was measured using a suitable plate reader.
- **IC50 Calculation:** The percentage of kinase inhibition was calculated, and the IC50 values were determined from the dose-response curves.

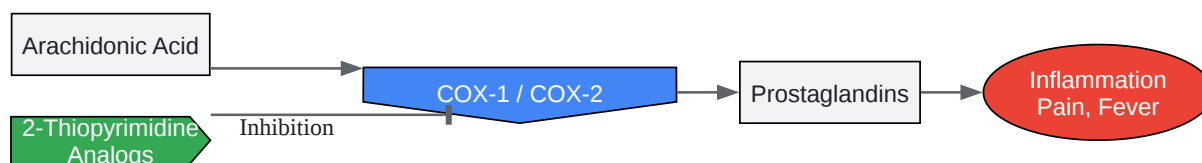
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-thiopyrimidine analogs.



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Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 2-thiopyrimidine analogs.



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Caption: Simplified signaling pathway showing the inhibition of COX enzymes by 2-thiopyrimidine analogs.

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